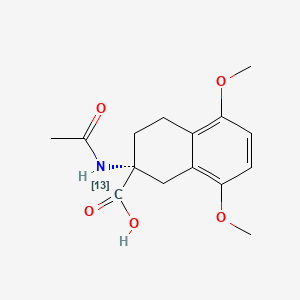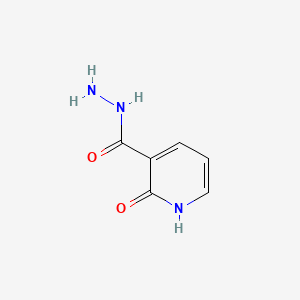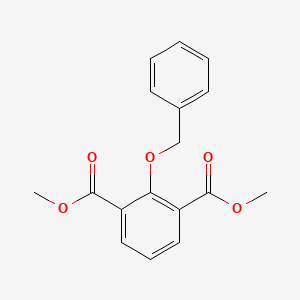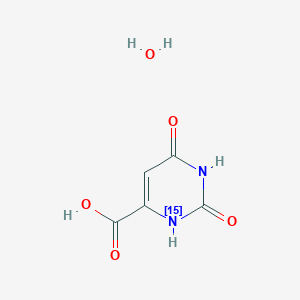
Orotic Acid-15N Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orotic Acid-15N Monohydrate, also known as 6-Carboxyuracil, is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .
Synthesis Analysis
Orotic acid is synthesized through a series of enzymatic reactions. The process begins with the conversion of dihydroorotate to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) . The orotate is then converted to orotidine 5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . Finally, the OMP is decarboxylated to uridine monophosphate (UMP) by the enzyme orotidine 5’-phosphate decarboxylase .
Molecular Structure Analysis
The molecular formula of Orotic Acid-15N Monohydrate is C5H6N2O5 . It has a molecular weight of 175.10 g/mol . The structure consists of a pyrimidine ring with a carboxyl group at the 6-position . The compound also contains a single 15N isotope .
Chemical Reactions Analysis
Orotic acid is involved in many biological processes. For instance, it plays a key role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . In addition, orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .
Physical And Chemical Properties Analysis
Orotic Acid-15N Monohydrate has a molecular weight of 175.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02470619 g/mol . The topological polar surface area is 96.5 Ų . The heavy atom count is 12 .
Applications De Recherche Scientifique
Stem Cell Proliferation
Orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . Some of the analogs exhibit a moderate effect on the proliferation rate . This application is particularly useful in the field of tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .
Structure-Directing Role in Hydrates
Orotic acid monohydrate and its lithium and magnesium hydrate salts have been studied using NMR crystallography . This research provides valuable insights into the structure-directing role of water molecules in these hydrates . Understanding the hydration/dehydration behavior of these hydrates can have implications in various stages of manufacturing, processing, or storing of chemical compounds .
Intermediate in Biosynthesis of Pyrimidine
Orotic acid serves as an intermediate in the biosynthesis of pyrimidine , which is an essential component of DNA and RNA . This makes it crucial in genetic research and understanding the fundamental processes of life.
Cardiac Output Enhancement
Orotic acid can enhance the cardiac output and aid in the recovery from heart failure . This makes it a potential therapeutic agent in cardiovascular research.
Growth Stimulant in Mammals
Orotic acid can behave as a growth stimulant in mammals . It may assist in the absorption of calcium, magnesium, and other essential nutrients . This application is particularly relevant in the field of nutrition and developmental biology.
Treatment of Gout
Orotic acid has been reported to be useful for the treatment of gout . This application is significant in the field of medical research, particularly in the development of new therapeutic agents.
Antitumor and Antimicrobial Activities
Many orotic acid analogs exhibit remarkable antitumor and antimicrobial activities . This makes orotic acid a potential candidate for the development of new drugs in the fight against cancer and infectious diseases.
Enzyme Inhibitors
Some orotic acid analogs serve as enzyme inhibitors , attracting the attention of chemists and molecular biologists . This application is particularly relevant in the field of drug discovery and development.
Mécanisme D'action
Orotic acid is a precursor in the biosynthesis of pyrimidine nucleotides. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase . This conversion is crucial for the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .
Propriétés
IUPAC Name |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZGLGRBBHYFZ-NWZHYJCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orotic Acid-15N Monohydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

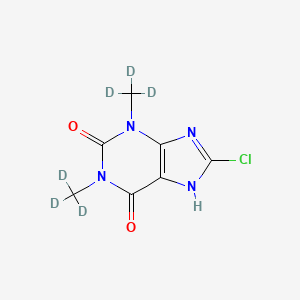


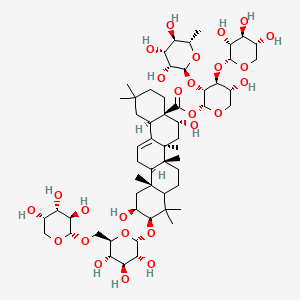
![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)



